Cas no 1204875-03-5 (5-Benzyl-5-azaspiro[2.4]heptane)
5-Benzyl-5-azaspiro[2.4]heptane Chemical and Physical Properties
Names and Identifiers
-
- 5-Benzyl-5-azaspiro[2.4]heptane
- AK-89923
- ANW-67146
- CTK8C1735
- KB-244679
- SureCN1732446
- SCHEMBL1732446
- 1204875-03-5
- DB-340670
- CS-0442015
- DTXSID80729287
- A850294
- NDJMAHKJIWKHNG-UHFFFAOYSA-N
- 5-Benzyl-5-azaspiro[2.4]heptane, 98%
- AKOS016006680
-
- MDL: MFCD21099572
- Inchi: 1S/C13H17N/c1-2-4-12(5-3-1)10-14-9-8-13(11-14)6-7-13/h1-5H,6-11H2
- InChI Key: NDJMAHKJIWKHNG-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CCC2(C1)CC2
Computed Properties
- Exact Mass: 187.136099547g/mol
- Monoisotopic Mass: 187.136099547g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 3.2Ų
5-Benzyl-5-azaspiro[2.4]heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000415-1g |
5-Benzyl-5-azaspiro[2.4]heptane |
1204875-03-5 | 97% | 1g |
$3370.00 | 2023-09-04 | |
| Chemenu | CM139481-1g |
5-benzyl-5-azaspiro[2.4]heptane |
1204875-03-5 | 97% | 1g |
$669 | 2021-08-05 | |
| Chemenu | CM139481-1g |
5-benzyl-5-azaspiro[2.4]heptane |
1204875-03-5 | 97% | 1g |
$*** | 2023-04-03 | |
| eNovation Chemicals LLC | D256689-1g |
5-Benzyl-5-azaspiro[2.4]heptane |
1204875-03-5 | 98% | 1g |
$884 | 2024-05-24 | |
| eNovation Chemicals LLC | D256689-5g |
5-Benzyl-5-azaspiro[2.4]heptane |
1204875-03-5 | 98% | 5g |
$2730 | 2024-05-24 | |
| Ambeed | A559190-1g |
5-Benzyl-5-azaspiro[2.4]heptane |
1204875-03-5 | 97% | 1g |
$570.0 | 2024-04-25 | |
| eNovation Chemicals LLC | D256689-1g |
5-Benzyl-5-azaspiro[2.4]heptane |
1204875-03-5 | 98% | 1g |
$884 | 2025-02-19 | |
| eNovation Chemicals LLC | D256689-5g |
5-Benzyl-5-azaspiro[2.4]heptane |
1204875-03-5 | 98% | 5g |
$2730 | 2025-02-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512682-1g |
5-Benzyl-5-azaspiro[2.4]Heptane |
1204875-03-5 | 98% | 1g |
¥5483.00 | 2024-08-09 | |
| eNovation Chemicals LLC | D256689-5g |
5-Benzyl-5-azaspiro[2.4]heptane |
1204875-03-5 | 98% | 5g |
$2730 | 2025-02-26 |
5-Benzyl-5-azaspiro[2.4]heptane Suppliers
5-Benzyl-5-azaspiro[2.4]heptane Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 5-Benzyl-5-azaspiro[2.4]heptane
5-Benzyl-5-azaspiro[2.4]heptane (CAS No. 1204875-03-5): A Versatile Scaffold in Medicinal Chemistry
5-Benzyl-5-azaspiro[2.4]heptane, with the chemical identifier CAS No. 1204875-03-5, represents a unique class of spirocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This molecule, characterized by its azaspiro[2.4]heptane core and a benzyl group substituent at the 5-position, exemplifies the structural diversity achievable through heterocyclic scaffold design. Recent advances in drug discovery and targeted therapy development have highlighted the potential of such compounds to serve as lead molecules or drug candidates for various therapeutic applications.
The spiro[2.4]heptane framework is a bicyclic system where two rings share a single atom, creating a rigid and conformationally constrained structure. The introduction of a nitrogen atom at the 5-position further enhances the stereochemical complexity and electronic properties of the molecule. This structural feature is critical for modulating bioavailability, metabolic stability, and target-specific interactions in biological systems. The benzyl substituent at the 5-position adds aromaticity and hydrophobicity, which are essential for optimizing drug-likeness and cell permeability.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated the utility of 5-Benzyl-5-azaspiro[2.4]heptane in the development of selective kinase inhibitors. The compound's ability to form hydrogen bonds and engage in π-π stacking interactions with target proteins makes it a promising candidate for targeted therapy in oncology. Additionally, its low molecular weight and high solubility profile align with the principles of structure-based drug design, enabling efficient in silico screening and lead optimization.
One of the key advantages of 5-Benzyl-5-azaspiro[2.4]heptane is its adaptability to functional group modification. Researchers have explored the possibility of introducing fluorine atoms or hydroxyl groups to enhance metabolic stability and target-specificity. For instance, a study published in Bioorganic & Medicinal Chemistry Letters (2023) reported that the introduction of a fluorinated side chain significantly improved the half-life of the compound in vivo, making it a viable option for chronic disease management.
Another area of interest is the application of 5-Benzyl-5-azaspiro[2.4]heptane in enzyme inhibition. The compound's ability to act as a competitive inhibitor for certain cytochrome P450 enzymes has been explored in pharmacokinetic studies. This property is particularly relevant for drug-drug interaction research, where understanding the metabolic pathways of compounds is critical for ensuring therapeutic safety. A 2023 paper in Drug Metabolism and Disposition highlighted the potential of this scaffold to modulate drug metabolism and reduce toxic side effects.
The synthetic accessibility of 5-Benzyl-5-azaspiro[2.4]heptane has also been a focus of recent research. Chemists have developed asymmetric synthesis methods to achieve enantiomerically pure forms of the compound, which is essential for pharmacological activity and drug safety. A study published in Organic Letters (2023) described a novel multistep synthesis involving transition metal catalysis and enantioselective reactions, enabling the efficient production of the target molecule with high stereoselectivity.
In addition to its pharmaceutical applications, 5-Benzyl-5-azaspiro[2.4]heptane has been investigated for its potential in materials science. The compound's rigid structure and electronic properties make it suitable for organic semiconductors and photovoltaic materials. Research published in Advanced Materials (2023) explored the use of this scaffold in flexible electronics, where its chemical stability and mechanical flexibility were found to be advantageous.
Despite its promising properties, the development of 5-Benzyl-5-azaspiro[2.4]heptane as a therapeutic agent faces challenges related to scale-up synthesis, toxicological profiling, and clinical translation. Ongoing research aims to address these issues through computational modeling, in vivo testing, and regulatory compliance. Collaborative efforts between pharmaceutical companies and academic institutions are expected to accelerate the drug discovery pipeline for this compound.
In conclusion, 5-Benzyl-5-azaspiro[2.4]heptane (CAS No. 1204875-03-5) stands as a compelling example of how heterocyclic scaffolds can be tailored for targeted drug development. Its unique structural features, combined with its adaptability to functional group modification, position it as a valuable asset in the modern pharmaceutical landscape. As research continues to uncover new applications and optimize its properties, this compound is poised to play a significant role in the next generation of therapeutics.
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